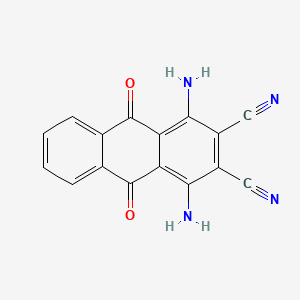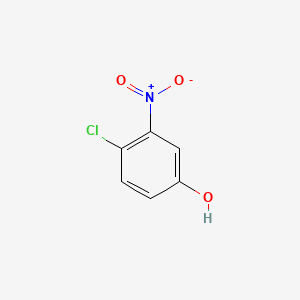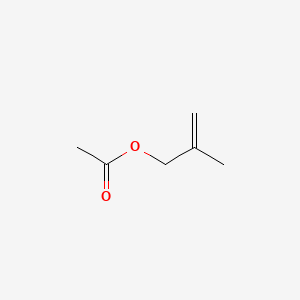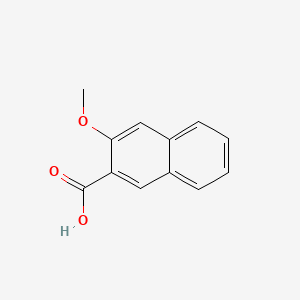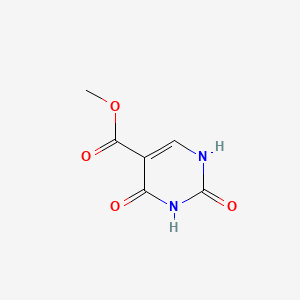
Methyl 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
説明
“Methyl 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a chemical compound with the molecular formula C6H6N2O4 . It has a molecular weight of 170.12 . The IUPAC name for this compound is methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound is sealed in dry conditions and stored at 2-8°C .科学的研究の応用
Synthesis and Biological Evaluation
Methyl 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its derivatives have been utilized in the synthesis of various biologically active compounds. A study by Fathalla et al. (2006) reported the synthesis of new pyrimidine derivatives, showing cytotoxic and antibacterial activities. These derivatives include 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine and its reactions with diazotized aromatic amines, producing compounds with potential antibacterial and antimicrobial activities (Fathalla, Radwan, Awad, & Mohamed, 2006).
Transformation into Tricyclic Compounds
Shutalev et al. (2008) described an interesting transformation of a pyrimidinone derivative, namely ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, into a novel tricyclic compound. This transformation, induced by strong bases, results in the formation of a complex structure, showcasing the chemical versatility of the base compound (Shutalev, Fesenko, Cheshkov, & Goliguzov, 2008).
Antimicrobial and Anticancer Potential
A 2012 study by Sharma et al. synthesized and evaluated a series of tetrahydropyrimidine-5-carboxylic acid ethyl esters for their antimicrobial and anticancer properties. The study highlighted the potential of these derivatives in combating microbial infections and certain cancer cell lines, indicating their significance in medicinal chemistry (Sharma et al., 2012).
Catalytic Synthesis of Pyrimidine Derivatives
Research by Cahyana et al. (2022) explored the use of ionic liquids as catalysts for the synthesis of pyrimidine derivatives. They demonstrated the efficiency of l-proline nitrate in catalyzing the formation of various biologically active pyrimidine derivatives, further emphasizing the compound's utility in synthetic chemistry (Cahyana, Liandi, & Anwar, 2022).
Binding Analysis and Fluorescent Properties
A study by Pisudde et al. (2018) presented a comparative binding analysis of pyrimidine derivatives, includingtetrahydropyrimidine-5-carboxylate derivatives, to bovine serum albumin (BSA). This study provided insights into the interaction between these compounds and BSA, offering valuable information for drug development and protein-binding studies (Pisudde, Tekade, & Thakare, 2018).
Role in Thermodynamic Properties
The study of the thermodynamic properties of various esters of tetrahydropyrimidine-5-carboxylic acids, as conducted by Klachko et al. (2020), revealed significant insights into their combustion energies, enthalpies of formation, and other thermal properties. This research is crucial for understanding the stability and energy profiles of these compounds (Klachko, Matiychuk, Sobechko, Serheyev, & Tishchenko, 2020).
Antihypertensive Activity
Research by Rana et al. (2004) explored the synthesis and evaluation of dihydropyrimidines, including tetrahydropyrimidine-5-carboxylic acid ethyl esters, for antihypertensive activity. This study contributed to the understanding of the structure-activity relationship of these compounds in the context of hypertension treatment (Rana, Kaur, & Kumar, 2004).
Antibacterial Agent Synthesis
The ultrasound-promoted synthesis of pyrimidine derivatives, as demonstrated by Balaji et al. (2013), showcased the potential of these compounds as antibacterial agents. This study highlighted the efficiency of ultrasonic methods in synthesizing biologically active compounds with potential applications in treating bacterial infections (Balaji, Rajesh, Ali, & Vijayakumar, 2013).
Safety and Hazards
“Methyl 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is labeled with the signal word “Warning” and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes) .
特性
IUPAC Name |
methyl 2,4-dioxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-12-5(10)3-2-7-6(11)8-4(3)9/h2H,1H3,(H2,7,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFWHIMRFZBBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326588 | |
| Record name | Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42821-92-1 | |
| Record name | Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



